molecular formula C19H15N3O4S B3010397 7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1105204-61-2

7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B3010397
CAS No.: 1105204-61-2
M. Wt: 381.41
InChI Key: UIKMOHHXUHORPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic benzofuran derivative featuring a 7-methoxy-substituted benzofuran core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 4-(methylthio)phenyl moiety. This compound belongs to a broader class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which have been studied for their neuroprotective and antioxidant properties . The synthesis typically begins with 7-methoxy-2-benzofuran-carboxylic acid, which undergoes coupling with aryl amines using reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) . Its structural uniqueness lies in the combination of the methoxybenzofuran scaffold and the sulfur-containing oxadiazole substituent, which may enhance bioavailability and target specificity.

Properties

IUPAC Name

7-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-24-14-5-3-4-12-10-15(25-16(12)14)17(23)20-19-22-21-18(26-19)11-6-8-13(27-2)9-7-11/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMOHHXUHORPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H21N3O5
  • Molecular Weight : 419.43 g/mol
  • CAS Number : 1010936-42-1
  • Structure : The compound features a benzofuran core substituted with a methoxy group and an oxadiazole moiety linked to a phenyl group containing a methylthio substituent.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line Inhibition Rate (%) at 10 µM
K562 (Leukemia)56.84
NCI-H460 (Lung Cancer)80.92
HCT-116 (Colon Cancer)72.14
U251 (CNS Cancer)73.94
OVCAR-8 (Ovarian Cancer)44.50

These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. Studies have shown that benzofuran derivatives can inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Additionally, the presence of the oxadiazole ring is believed to enhance interactions with cellular targets, potentially increasing the compound's efficacy .

Antioxidant and Anti-inflammatory Properties

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with inflammation and cancer progression . Furthermore, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated various benzofuran derivatives, including the compound , against multiple cancer cell lines using MTT assays. The results indicated that specific structural modifications significantly influenced cytotoxicity and selectivity towards cancer cells .
  • In vivo Studies : In murine models of lung cancer, compounds similar to this compound demonstrated reduced tumor growth without significant toxicity to normal tissues .
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that the positioning of functional groups on the benzofuran and oxadiazole rings is critical for enhancing biological activity. For instance, substituents like methoxy and methylthio groups were found to improve binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds can possess significant antibacterial properties. For instance, compounds similar to 7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide have been tested against various bacterial strains, demonstrating promising results in inhibiting growth .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2. This inhibition is crucial for the development of anti-inflammatory drugs, as COX-2 is associated with inflammatory processes .
  • Anticancer Potential : Some studies suggest that compounds containing oxadiazole rings may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies highlight the efficacy and applications of this compound:

  • Antibacterial Activity Study : A study conducted on various oxadiazole derivatives revealed that compounds with similar structures to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The results suggested a potential use in developing new antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound could effectively reduce prostaglandin E2 (PGE2) levels in inflammatory models, indicating its potential as an anti-inflammatory agent .
  • Anticancer Investigations : Preclinical studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound differs from the 1,2,4-oxadiazole isomer in , which may alter metabolic stability or binding affinity due to differences in ring strain and electronic distribution.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~370–380 g/mol based on analogues (e.g., 369.4 for ). Higher molecular weights in analogues like may reduce solubility compared to smaller derivatives (e.g., , 287.27 g/mol).
  • Solubility and Bioavailability : The 4-(methylthio)phenyl group’s lipophilicity may improve blood-brain barrier penetration compared to polar substituents like dihydrodioxine .

Q & A

Q. What synthetic strategies are recommended for the preparation of 7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Synthesis of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2 : Formation of the 1,3,4-oxadiazole ring by reacting a hydrazide intermediate with carbon disulfide or via cyclodehydration of acylhydrazines using reagents like POCl₃ .
  • Step 3 : Amide coupling between the benzofuran-2-carboxylic acid and the 1,3,4-oxadiazole-2-amine using coupling agents such as EDC·HCl or HATU. For example, a similar benzofuran-carboxamide derivative was synthesized with a 49% yield using EDC·HCl in chloroform under argon .
  • Purification : Column chromatography (e.g., toluene/EtOAc with additives like AcOH or NEt₃) is critical to isolate the final product .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, in a related benzofuran-carboxamide, methoxy groups (~3.8–3.9 ppm in 1H^1H) and aromatic protons (6.8–8.0 ppm) were diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS or HR-MS confirms the molecular ion peak (e.g., [M+H]+^+) with an error margin <5 ppm .
  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar benzoxazine derivatives .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination).
  • Cellular assays : Assess cytotoxicity (via MTT or resazurin assays) and anti-inflammatory potential (e.g., TNF-α/IL-6 suppression in macrophages) .
  • Antioxidant activity : Use DPPH or ABTS radical scavenging assays, particularly if the compound contains redox-active groups like methoxy or thioether .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substituent variation : Modify the benzofuran’s methoxy group (e.g., replace with ethoxy, halogen, or nitro groups) and the 4-(methylthio)phenyl moiety (e.g., substitute thioether with sulfone or sulfonamide).
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions, such as hydrogen bonding with the oxadiazole ring .
  • Biological validation : Compare IC₅₀ values across derivatives to correlate structural changes with activity. For instance, iodination at the benzofuran’s 5-position in a related compound enhanced receptor binding affinity .

Q. How can selectivity for a specific biological target be improved?

  • Off-target screening : Profile the compound against a panel of related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms) to identify cross-reactivity.
  • Protease stability assays : Test stability in human liver microsomes to predict metabolic liabilities. For example, methylthio groups may undergo oxidative metabolism, necessitating replacement with more stable substituents .
  • Co-crystallization studies : Resolve the compound bound to its target (e.g., via X-ray crystallography) to guide rational modifications that enhance selectivity .

Q. How should contradictory data in biological assays be resolved?

  • Orthogonal validation : Replicate key findings using independent methods (e.g., SPR for binding affinity if initial data came from fluorescence assays).
  • Batch-to-batch purity checks : Ensure compound integrity via HPLC (>95% purity) and elemental analysis, as impurities in a benzofuran derivative were shown to artificially inflate activity in one study .
  • Control experiments : Include known inhibitors/agonists to validate assay conditions. For example, in antioxidant studies, inconsistencies between DPPH and ABTS assays may arise due to solubility differences .

Q. What strategies are effective for studying its metabolic stability and toxicity?

  • In vitro ADME : Use liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative demethylation or sulfoxidation of the methylthio group).
  • Reactive metabolite screening : Trapping studies with glutathione or cyanide can detect electrophilic intermediates.
  • In vivo PK/PD : Administer the compound in rodent models to measure bioavailability, half-life, and organ-specific toxicity. For example, a benzofuran analog showed hepatotoxicity due to accumulation of reactive quinone metabolites .

Methodological Notes

  • Synthetic Challenges : Incomplete reactions (e.g., amide coupling) may require optimization of catalysts (e.g., DMAP) or prolonged reaction times .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute SAR trends from noisy datasets.
  • Safety Protocols : Handle methylthio-containing compounds in fume hoods due to potential sulfur-derived irritants (see safety guidelines in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.